molecular formula C8H11ClO2 B12563694 2-Cyclohepten-1-one, 2-chloro-3-methoxy- CAS No. 259810-89-4

2-Cyclohepten-1-one, 2-chloro-3-methoxy-

Cat. No.: B12563694
CAS No.: 259810-89-4
M. Wt: 174.62 g/mol
InChI Key: VDPSDALHAXMQPC-UHFFFAOYSA-N
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Description

2-Cyclohepten-1-one, 2-chloro-3-methoxy- is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cycloheptenone, featuring a chlorine atom and a methoxy group attached to the cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohepten-1-one followed by methoxylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and a methoxylating agent like sodium methoxide (NaOCH3) in methanol. The reaction conditions often involve refluxing the reactants in an appropriate solvent to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-Cyclohepten-1-one, 2-chloro-3-methoxy- .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-one, 2-chloro-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Addition Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted cycloheptenones.

    Oxidation: Cycloheptanone derivatives or carboxylic acids.

    Reduction: Cycloheptanol derivatives.

    Addition Reactions: Saturated cycloheptanone derivatives.

Scientific Research Applications

2-Cyclohepten-1-one, 2-chloro-3-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohepten-1-one, 2-chloro-3-methoxy- is unique due to its combination of a seven-membered ring, a chlorine atom, and a methoxy group. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

CAS No.

259810-89-4

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-chloro-3-methoxycyclohept-2-en-1-one

InChI

InChI=1S/C8H11ClO2/c1-11-7-5-3-2-4-6(10)8(7)9/h2-5H2,1H3

InChI Key

VDPSDALHAXMQPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CCCC1)Cl

Origin of Product

United States

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